Architectural and Pharmacological Profiling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate
Architectural and Pharmacological Profiling of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate
Executive Summary
In contemporary medicinal chemistry, hetero-biaryl scaffolds serve as privileged structures due to their predictable geometric conformations and robust hydrogen-bonding networks. Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a highly specialized bidentate compound that bridges a 5-methylpyridine ring with a pyrimidine-5-carboxylate core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, and pharmacological utility—specifically its role as a critical precursor in the development of Vanin-1 enzyme inhibitors[1].
Physicochemical Profiling & Structural Elucidation
The molecular architecture of this compound is defined by its rigid, planar biaryl system. The nitrogen atoms at the 1- and 3-positions of the pyrimidine ring, combined with the pyridine nitrogen, create a dense electron-rich pocket capable of bidentate or tridentate coordination with metal ions or target enzyme active sites. The ethyl ester at the 5-position serves as a stable, lipophilic protecting group that can be selectively hydrolyzed for downstream amide coupling[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate |
| CAS Registry Number | 1447607-28-4[3] |
| Molecular Formula | C₁₃H₁₃N₃O₂ |
| Molecular Weight | 243.26 g/mol |
| Scaffold Class | Hetero-biaryl (Pyridine-Pyrimidine) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 (N, N, N, O, O) |
| Rotatable Bonds | 3 |
Synthetic Architecture & Mechanistic Causality
The synthesis of pyrimidine derivatives typically relies on multicomponent condensation or the reaction of an amidine with a 1,3-dielectrophile[2]. For this specific compound, the most robust approach involves the condensation of 5-methylpicolinimidamide with ethyl 2-(ethoxymethylene)-3-oxopropanoate.
Experimental Protocol A: Base-Catalyzed Cyclization
This protocol is designed as a self-validating system , ensuring that intermediate failures are detected before final isolation.
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Reagent Preparation: Dissolve 5-methylpicolinimidamide hydrochloride (1.0 eq) in anhydrous ethanol.
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Base Activation (Causality Check): Add sodium ethoxide (NaOEt) (1.2 eq) dropwise at 0°C.
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Causality: Using NaOEt in ethanol perfectly matches the ethyl ester moiety of the electrophile. If sodium methoxide (NaOMe) in methanol were used, unwanted transesterification would occur, yielding a mixture of methyl and ethyl esters.
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Electrophile Addition: Slowly introduce ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.05 eq).
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Thermal Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.
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Causality: While the initial nucleophilic attack of the amidine onto the enol ether is exothermic, the subsequent intramolecular cyclization and dehydration steps face a high activation energy barrier. Reflux conditions provide the necessary thermodynamic drive for complete aromatization.
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In-Process Validation: Sample the reaction for LC-MS analysis.
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Self-Validation: The presence of an [M+18] peak indicates incomplete dehydration of the intermediate. Reflux must be maintained until only the target mass ( m/z 244.1 [M+H]+ ) is observed.
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Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (Hexanes/EtOAc).
Synthetic workflow and mechanistic causality for the pyrimidine cyclization.
Pharmacological Translation & Target Engagement
While the ethyl ester itself is chemically stable, its primary value in drug discovery lies in its role as a precursor. Saponification of the ester yields 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 1447607-92-2)[4]. This carboxylic acid is a critical building block for synthesizing complex pyrimidine carboxamides, which have been identified as potent inhibitors of the Vanin-1 enzyme [1].
The Vanin-1 Signaling Pathway
Vanin-1 (VNN1) is an epithelial ectoenzyme (pantetheinase) that hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine.
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Pathology: Elevated cysteamine suppresses the activity of γ -glutamylcysteine synthetase, leading to the depletion of intracellular glutathione (GSH). This depletion triggers severe oxidative stress and tissue inflammation.
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Therapeutic Intervention: By coupling the pyrimidine-5-carboxylic acid core with specific amines (e.g., 8-oxa-2-azaspiro[4.5]decan-2-yl derivatives), researchers generate targeted Vanin-1 inhibitors[1]. Inhibiting this enzyme halts cysteamine production, restores GSH levels, and provides potent anti-inflammatory effects.
Pharmacological mechanism of Vanin-1 inhibition and downstream cellular effects.
Self-Validating Experimental Protocols: Biochemical Assay
To evaluate the efficacy of the downstream carboxamide derivatives synthesized from our core ester, a robust High-Throughput Screening (HTS) protocol is required.
Experimental Protocol B: Vanin-1 Fluorogenic Inhibition Assay
This assay measures the ability of the synthesized compounds to prevent Vanin-1 from cleaving a synthetic fluorogenic substrate.
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Plate Preparation: Dispense 10 µL of recombinant human Vanin-1 enzyme (diluted in assay buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT) into a 384-well black microplate.
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Compound Addition: Add 100 nL of the test compound (derived from the pyrimidine ester) via acoustic dispensing.
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Self-Validation Controls: Include DMSO as a negative control (0% inhibition) and a known reference inhibitor (e.g., RR110) as a positive control (100% inhibition).
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Pre-Incubation: Incubate the plate at 37°C for 30 minutes to allow steady-state binding between the inhibitor and the enzyme.
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Substrate Initiation (Causality Check): Add 10 µL of AMC-Pantetheine substrate.
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Causality: Natural pantetheine cleavage yields non-fluorescent products, requiring complex mass spectrometry for readout. Conjugating pantetheine to 7-amino-4-methylcoumarin (AMC) ensures that enzymatic cleavage releases free AMC, which is highly fluorescent. This allows for continuous, real-time kinetic monitoring.
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Readout & Statistical Validation: Measure fluorescence (Excitation: 355 nm, Emission: 460 nm) over 45 minutes.
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Self-Validation: Calculate the Z'-factor using the equation Z′=1−∣μp−μn∣3(σp+σn) . The assay is only deemed valid if Z′≥0.5 , proving that the separation between the positive and negative controls is statistically significant.
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Self-validating high-throughput screening protocol for Vanin-1 inhibitors.
References
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EvitaChem - Buy Ethyl 2-(pyridin-2-yl)pyrimidine-5-carboxylate. 2
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Ampyridine - 1447607-92-2 | 2-(5-Methylpyridin-2-yl)pyrimidine-5-carboxylic acid.4
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Google Patents - US10906888B2 - Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme. 1
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Chem960 - 1447607-28-4 化工百科. 3
